5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine
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Overview
Description
5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine is a chemical compound with a molecular formula of C14H23N3. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with an isobutyl group and a methyl group as substituents. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyridine or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or pyrrolidine rings.
Reduction: Reduced forms of the compound, where double bonds or functional groups are converted to their corresponding reduced states.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Isobutyl-5-(2-pyrrolidinyl)-1H-pyrazole
- 5-(1-Isobutyl-2-pyrrolidinyl)-6-methyl-2-pyridinol
Uniqueness
5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Biological Activity
5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine, with a CAS number of 1352507-67-5, is a chemical compound notable for its potential biological activity and applications in medicinal chemistry. Its unique structure features a pyridine ring substituted with an isobutylpyrrolidine group and a methyl group, contributing to its distinct pharmacological profile. The molecular formula is C14H23N with a molecular weight of approximately 233.35 g/mol .
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. These interactions suggest its potential role in modulating biochemical pathways, which could lead to therapeutic applications. The compound's binding affinity and reactivity are influenced by the specific isobutyl substitution on the pyrrolidine ring, making it an interesting candidate for further pharmacological studies.
Pharmacological Studies
Several studies have explored the biological activity of this compound:
Case Studies
While specific case studies on this compound are scarce, related compounds have demonstrated significant biological activities:
These findings suggest that compounds with similar structures may also exhibit significant biological activity.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Pyridine Ring : Utilizing appropriate precursors to construct the pyridine framework.
- Substitution Reactions : Introducing the isobutylpyrrolidine group through nucleophilic substitution methods.
In industrial settings, optimization for yield and purity can be achieved using continuous flow reactors and advanced purification techniques such as chromatography.
Potential Applications
The unique properties of this compound make it a candidate for various applications in medicinal chemistry:
- Cancer Therapeutics : Due to its potential inhibitory effects on tumor growth.
- Neurological Disorders : Its interaction with neurotransmitter receptors could lead to developments in treating conditions like anxiety or depression.
Properties
Molecular Formula |
C14H23N3 |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
6-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-10(2)9-17-8-4-5-13(17)12-6-7-14(15)16-11(12)3/h6-7,10,13H,4-5,8-9H2,1-3H3,(H2,15,16) |
InChI Key |
ZOTBGCYHHKCALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2CCCN2CC(C)C |
Origin of Product |
United States |
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